molecular formula C21H19N5O3 B12390453 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine

5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine

Cat. No.: B12390453
M. Wt: 389.4 g/mol
InChI Key: SPYYQFSRIJDCSR-KDURUIRLSA-N
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Description

5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine is a complex organic compound with a unique structure that includes a dioxino pyrrole ring, a quinoxaline moiety, and a benzoxazole group

Preparation Methods

The synthesis of 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine involves multiple steps, including the formation of the dioxino pyrrole ring, the quinoxaline moiety, and the benzoxazole group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of each part of the molecule. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the molecule.

Scientific Research Applications

5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers might explore its potential as a therapeutic agent due to its unique structure. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxino pyrrole ring, quinoxaline moiety, and benzoxazole group each contribute to its overall activity. These interactions can affect various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

When compared to similar compounds, 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine stands out due to its unique combination of structural features. Similar compounds might include those with dioxino pyrrole rings, quinoxaline moieties, or benzoxazole groups, but few compounds combine all three in the same molecule. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C21H19N5O3/c22-21-25-16-8-13(2-4-17(16)29-21)12-1-3-14-15(7-12)24-20(9-23-14)26-10-18-19(11-26)28-6-5-27-18/h1-4,7-9,18-19H,5-6,10-11H2,(H2,22,25)/t18-,19+

InChI Key

SPYYQFSRIJDCSR-KDURUIRLSA-N

Isomeric SMILES

C1CO[C@H]2CN(C[C@H]2O1)C3=CN=C4C=CC(=CC4=N3)C5=CC6=C(C=C5)OC(=N6)N

Canonical SMILES

C1COC2CN(CC2O1)C3=CN=C4C=CC(=CC4=N3)C5=CC6=C(C=C5)OC(=N6)N

Origin of Product

United States

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